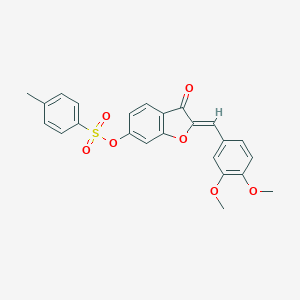![molecular formula C23H22N4O3S B357223 N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 565172-14-7](/img/structure/B357223.png)
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then subjected to further functionalization to introduce the ethoxyanilino and methylbenzenesulfonamide groups. The reaction conditions often involve the use of solvents like ethanol or chloroform and catalysts such as phosphorous oxychloride .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
化学反应分析
Types of Reactions
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely but often involve the use of solvents like ethanol, chloroform, or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
科学研究应用
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide has several scientific research applications:
作用机制
The mechanism of action of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. For its anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
- N’-{[(2-ethoxyanilino)carbonyl]oxy}-2-(1-naphthyl)ethanimidamide
- N’-(3,4-dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide
- Various quinoline and quinolone derivatives
Uniqueness
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit enhanced antimicrobial or anticancer activities, making it a valuable compound for further research .
属性
CAS 编号 |
565172-14-7 |
|---|---|
分子式 |
C23H22N4O3S |
分子量 |
434.5g/mol |
IUPAC 名称 |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-18-13-11-17(12-14-18)24-22-23(26-21-10-5-4-9-20(21)25-22)27-31(28,29)19-8-6-7-16(2)15-19/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27) |
InChI 键 |
OFBCMAOOJVCNIU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)C |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-1-(3-methoxyphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357140.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357141.png)
![2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B357146.png)

![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357148.png)

![2-amino-7-hydroxy-4',4',6',8',9'-pentamethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357150.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357153.png)
![14-[(2,4-dichlorophenyl)methyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B357154.png)
![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B357156.png)
![5,9-Dimethyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357159.png)
![5,10-Dimethyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357161.png)
![4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B357162.png)
![2-(2-Furyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357163.png)
